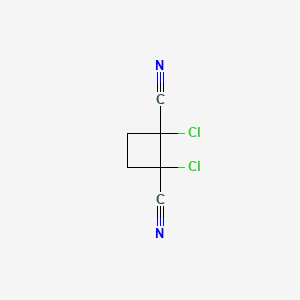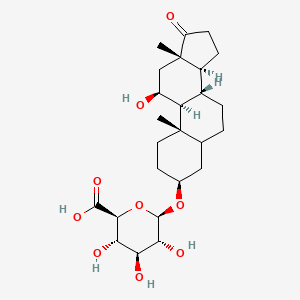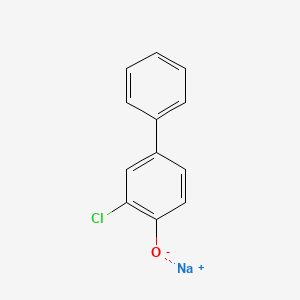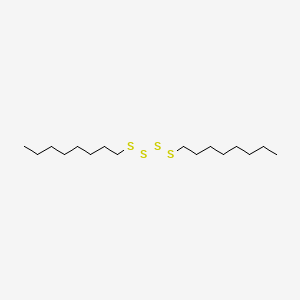
Tetrasulfide, dioctyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrasulfide, dioctyl is an organosulfur compound with the chemical formula C16H34S4. It is a member of the polysulfide family, which are compounds containing chains of sulfur atoms. This compound is known for its unique chemical properties and applications in various fields, including industrial lubricants and antioxidants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetrasulfide, dioctyl can be synthesized through the reaction of alkenes with sulfur at high temperatures. . The reaction conditions typically require elevated temperatures to facilitate the formation of the tetrasulfide structure.
Industrial Production Methods
In industrial settings, this compound is produced using similar sulfurization processes. The optimization of these processes is crucial to ensure the production of high-quality tetrasulfides that impart significant oxidation stability to hydrocarbon-based products .
Analyse Des Réactions Chimiques
Types of Reactions
Tetrasulfide, dioctyl undergoes various chemical reactions, including:
Reduction: Reduction reactions can break down the sulfur-sulfur bonds, leading to the formation of smaller sulfur-containing compounds.
Substitution: Tetrasulfides can participate in substitution reactions, where one or more sulfur atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as dicumyl peroxide and sulfinic acid . These reactions often require specific conditions, such as elevated temperatures or the presence of a photocatalyst, to proceed efficiently.
Major Products Formed
The major products formed from the reactions of this compound include perthiyl radicals, which are stabilized sulfur-containing radicals . These radicals play a significant role in the compound’s antioxidant properties.
Applications De Recherche Scientifique
Tetrasulfide, dioctyl has a wide range of scientific research applications, including:
Medicine: Research is ongoing to explore the potential medicinal applications of tetrasulfides, including their antioxidant properties and potential therapeutic benefits.
Mécanisme D'action
The mechanism of action of tetrasulfide, dioctyl involves its ability to undergo homolytic substitution, leading to the formation of perthiyl radicals . These radicals can trap chain-carrying peroxyl radicals, thereby stabilizing the oxidation process. The unique reactivity of tetrasulfides at elevated temperatures further enhances their antioxidant properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Disulfides: Compounds with two sulfur atoms in their structure.
Trisulfides: Compounds with three sulfur atoms in their structure.
Polysulfides: Compounds with varying numbers of sulfur atoms, typically more than four.
Uniqueness
Tetrasulfide, dioctyl is unique among polysulfides due to its higher reactivity and stability at elevated temperatures. This makes it a more effective antioxidant compared to disulfides and trisulfides . Additionally, the ability of tetrasulfides to form stabilized perthiyl radicals sets them apart from other sulfur-containing compounds.
Propriétés
Numéro CAS |
4115-50-8 |
|---|---|
Formule moléculaire |
C16H34S4 |
Poids moléculaire |
354.7 g/mol |
Nom IUPAC |
1-(octyltetrasulfanyl)octane |
InChI |
InChI=1S/C16H34S4/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |
Clé InChI |
VAKWIIMMZSTGAI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCSSSSCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![D(+)-Karnitinaethylesterbromid [German]](/img/structure/B13733142.png)

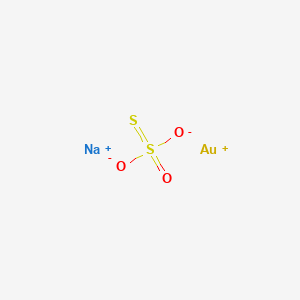
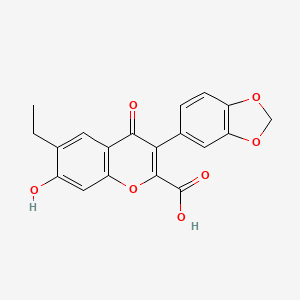
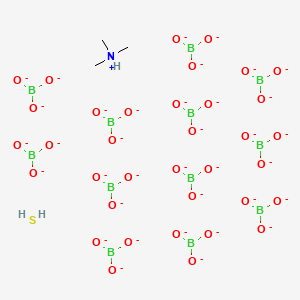
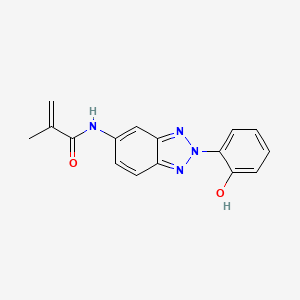

![3-[3,5-bis(3-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde](/img/structure/B13733185.png)
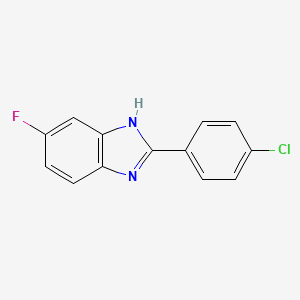
![3-[4-[(E)-2-[6-(dioctylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide](/img/structure/B13733189.png)
